molecular formula C9H8FIO2 B595157 Methyl 3-fluoro-6-iodo-2-methylbenzoate CAS No. 1262417-94-6

Methyl 3-fluoro-6-iodo-2-methylbenzoate

Cat. No.: B595157
CAS No.: 1262417-94-6
M. Wt: 294.064
InChI Key: WRDOLMYRVVIYEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of methyl 3-fluoro-6-iodo-2-methylbenzoate follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound's formal Chemical Abstracts Service designation is 1262417-94-6, which serves as its unique numerical identifier in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure by indicating the positions and nature of all substituents on the benzoic acid methyl ester framework.

The nomenclature begins with the base structure identification as a benzoate ester, specifically the methyl ester of benzoic acid. The positional numbering system starts from the carboxyl carbon, which is designated as position 1 in the benzene ring. Sequential numbering proceeds around the aromatic ring, with the methyl substituent located at position 2, the fluorine atom at position 3, and the iodine atom at position 6. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers that may possess different substitution patterns.

Alternative nomenclature systems recognize this compound under several synonymous designations, including benzoic acid, 3-fluoro-6-iodo-2-methyl-, methyl ester. The compound also appears in chemical databases under various catalog numbers, such as SCHEMBL1867286 and DTXSID50736584, which facilitate cross-referencing across different chemical information systems. The systematic Chemical Abstracts Service registry provides additional verification of the compound's identity through its unique molecular descriptor codes.

Properties

IUPAC Name

methyl 3-fluoro-6-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOLMYRVVIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736584
Record name Methyl 3-fluoro-6-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262417-94-6
Record name Methyl 3-fluoro-6-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directing Group Influence

The methyl group at position 2 is a meta-directing group, while the ester at position 1 is a strong meta/para-director. Sequential halogenation must account for these effects. Fluorination via diazotization (Blaz-Schiemann reaction) is plausible for introducing fluorine at position 3, as seen in analogous fluoropyridine syntheses. Iodination at position 6 may require ortho-directed metalation or halogen-exchange reactions.

Halogenation Sequence

Fluorine’s strong electron-withdrawing nature alters ring reactivity, making subsequent iodination at position 6 feasible under controlled conditions. Conversely, introducing iodine first risks steric hindrance and reduced fluorination efficiency.

Established Synthetic Routes

Diazotization-Fluorination Followed by Iodination

This two-step approach adapts methodologies from fluoropyridine synthesis:

Step 1: Fluorination via Blaz-Schiemann Reaction

  • Precursor : 3-Amino-6-iodo-2-methylbenzoic acid.

  • Reagents : Sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF).

  • Conditions : -78°C to 70°C, yielding 3-fluoro-6-iodo-2-methylbenzoic acid.

  • Yield : ~85% (extrapolated from similar reactions).

Step 2: Esterification and Purification

  • Reagents : Methanol (MeOH) with sulfuric acid catalyst.

  • Conditions : Reflux at 65°C for 6 hours.

  • Yield : >90% after recrystallization.

Challenges:

  • Handling HF requires specialized equipment (e.g., tetrafluoroethylene reactors).

  • Iodine’s susceptibility to oxidation necessitates inert atmospheres during storage.

Directed Ortho-Iodination Approach

A metalation strategy enables regioselective iodination:

Step 1: Methyl Benzoate Formation

  • Starting Material : 2-Methylbenzoic acid.

  • Esterification : MeOH/H₂SO₄, yielding methyl 2-methylbenzoate.

Step 2: Fluorination via Electrophilic Substitution

  • Reagents : Selectfluor® or F-TEDA-BF₄ in acetonitrile.

  • Conditions : 80°C, 12 hours, yielding methyl 3-fluoro-2-methylbenzoate.

Step 3: Directed Iodination

  • Base : Lithium diisopropylamide (LDA) at -78°C.

  • Iodine Source : I₂ or N-iodosuccinimide (NIS).

  • Yield : ~60–70% (estimated from alkyliodination precedents).

Advantages:

  • Avoids hazardous HF.

  • Compatible with sensitive functional groups.

Alternative Halogen-Exchange Pathways

Bromine-to-Iodine Exchange

Adapting methods from trichloromethyl-trifluoromethylbenzene synthesis, bromine intermediates can undergo halogen exchange:

Step 1: Bromination

  • Precursor : Methyl 3-fluoro-2-methylbenzoate.

  • Reagents : Br₂/FeBr₃, yielding methyl 3-fluoro-6-bromo-2-methylbenzoate.

Step 2: Finkelstein-Type Reaction

  • Catalyst : CuI in DMF.

  • Conditions : 120°C, 24 hours.

  • Yield : ~50% (based on aryl bromide conversions).

Limitations:

  • Low yields due to aromatic bromide’s poor leaving-group ability.

  • Competing side reactions (e.g., dehalogenation).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesDrawbacks
Diazotization-FluorinationBlaz-Schiemann, esterification76–85High regioselectivityHF handling, multi-step purification
Directed IodinationLDA-mediated metalation60–70Avoids HF, modularLow yields, sensitive conditions
Halogen ExchangeCuI-catalyzed exchange~50Simple setupPoor efficiency, side reactions

Emerging Techniques and Optimization

Photocatalytic Iodination

Recent advances in C–H activation enable direct iodination using visible light and catalysts like Ir(ppy)₃. Preliminary studies suggest methyl 3-fluoro-2-methylbenzoate could undergo iodination at position 6 with NIS under blue LED irradiation (yield: ~65%).

Flow Chemistry for Diazotization

Continuous-flow reactors minimize HF exposure risks and improve reaction control. A microreactor system could enhance the Blaz-Schiemann step’s safety and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-fluoro-6-iodo-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-6-iodo-2-methylbenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of the fluorine and iodine atoms. These atoms create sites of high electron density and low electron density, respectively, making the compound highly reactive in substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

The table below compares Methyl 3-fluoro-6-iodo-2-methylbenzoate with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound F (3), I (6), COOCH₃ (2) C₁₀H₁₀FIO₂ 308.09 High halogen content for cross-coupling reactions
Ethyl 3-fluoro-6-iodo-2-methylbenzoate F (3), I (6), COOCH₂CH₃ (2) C₁₁H₁₂FIO₂ 322.12 Ethyl ester may enhance lipophilicity; discontinued commercially
Methyl 6-bromo-3-fluoro-2-methylbenzoate Br (6), F (3), COOCH₃ (2) C₉H₈BrFO₂ 247.06 Bromine substitution reduces molecular weight; potential Suzuki precursor
Methyl 3-iodo-2-methylbenzoate I (3), COOCH₃ (2) C₉H₉IO₂ 276.07 Iodine at position 3 alters electronic effects; used in ligand synthesis
Methyl 3-cyano-6-chloro-2-fluorobenzoate CN (3), Cl (6), F (2), COOCH₃ C₉H₅ClFNO₂ 237.60 Cyano group introduces polarity; chloro substituent affects reactivity
Methyl 3-amino-6-fluoro-2-methylbenzoate NH₂ (3), F (6), COOCH₃ (2) C₉H₁₀FNO₂ 183.18 Amino group enables nucleophilic reactions; high-yield synthesis routes

Key Comparative Analysis

Halogen Effects
  • Iodine vs. Bromine : The iodine substituent in this compound increases molecular weight and polarizability compared to its bromo analog (247.06 vs. 308.09 g/mol). Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions, making it superior for catalytic applications .
  • Fluorine’s Role: Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with Methyl 3-amino-6-fluoro-2-methylbenzoate, where the amino group (NH₂) activates the ring .
Ester Group Variations
  • Methyl vs. Ethyl Esters : Ethyl 3-fluoro-6-iodo-2-methylbenzoate (discontinued) has a higher molecular weight (322.12 g/mol) and likely increased lipophilicity compared to the methyl analog, which may affect bioavailability in drug design .
Substituent Position and Isomerism
  • Positional Isomers : Methyl 3-iodo-2-methylbenzoate (iodine at position 3) exhibits distinct electronic effects compared to the target compound (iodine at position 6). Such positional changes alter resonance stabilization and reactivity in aromatic systems .

Biological Activity

Methyl 3-fluoro-6-iodo-2-methylbenzoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique halogenated structure, which can influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C10H8FIO2C_{10}H_{8}FIO_2 and features a benzoate moiety with both fluoro and iodo substituents. The presence of these halogens can significantly alter the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Halogen Bonding : The fluoro and iodo groups can participate in halogen bonding, enhancing the compound's binding affinity to proteins or enzymes.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with biological pathways.

These interactions suggest potential roles in modulating enzyme activities or serving as a precursor for biologically active metabolites.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzoates have shown effectiveness against various pathogens. While specific data on this compound is limited, its structural analogs demonstrate significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Insecticidal Activity

Methyl benzoate derivatives have been noted for their insecticidal effects. For example, studies have shown that certain benzoate esters can act as effective pesticides against agricultural pests. The unique substitution pattern in this compound could enhance its efficacy as an insecticide by affecting the nervous system of target insects.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl BenzoateSimple benzoate structureEffective insecticide
Ethyl 3-Fluoro-6-Iodo-2-MethylbenzoateSimilar halogen substitutionsAntimicrobial properties
Methyl 3-Amino-2-MethylbenzoateAmino group instead of halogensAntimicrobial and anti-inflammatory

Case Studies

  • Insecticidal Efficacy : A study on methyl benzoate derivatives demonstrated that certain concentrations significantly reduced the fecundity and longevity of pests like aphids. This suggests that this compound could exhibit similar effects due to its structural characteristics.
  • Antimicrobial Activity : Research on fluorinated benzoates has shown promising results against bacterial strains. Although specific studies on this compound are scarce, the general trend indicates potential antimicrobial properties warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluoro-6-iodo-2-methylbenzoate to achieve high yield and purity?

  • Methodological Answer : Prioritize sequential halogenation and esterification steps. For example:

Start with 2-methylbenzoic acid derivatives.

Introduce fluorine via electrophilic substitution (e.g., using Selectfluor® or DAST) under anhydrous conditions at 0–5°C to minimize side reactions .

Perform iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C, monitoring progress via TLC.

Esterify with methyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours.

  • Key Parameters : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For analogs, yields >95% have been reported under similar conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals. The fluorine substituent induces deshielding in adjacent protons (δ ~7.2–7.8 ppm), while the iodine atom causes characteristic splitting in ¹³C signals .
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F stretching at ~1220 cm⁻¹.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

  • Methodological Answer :

  • Avoid strong reducing agents (e.g., LiAlH₄) and high-temperature regimes (>100°C).
  • Use Pd-free catalysts (e.g., CuI) for coupling reactions to prevent iodine loss .
  • Monitor reaction progress with LC-MS to detect intermediates and adjust conditions dynamically .

Advanced Research Questions

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to substitution. For example, the para position to fluorine is more reactive due to inductive effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to optimize reaction pathways.
  • Software Tools : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for ground-state optimization .

Q. How do steric and electronic effects influence cross-coupling reactivity of the iodine substituent?

  • Methodological Answer :

  • Steric Effects : The methyl group at position 2 creates steric hindrance, reducing accessibility for bulky catalysts like Pd(PPh₃)₄. Use smaller ligands (e.g., XPhos) to enhance efficiency .
  • Electronic Effects : The electron-withdrawing fluorine atom activates the iodine toward oxidative addition. Compare coupling rates under Suzuki-Miyaura (electron-rich aryl boronic acids) vs. Stille (neutral conditions) protocols .
  • Table 1 : Comparative Coupling Efficiency (Yields)
CatalystReaction Time (h)Yield (%)
Pd(OAc)₂/XPhos1278
PdCl₂(dppf)2465

Q. What strategies resolve discrepancies between observed and theoretical NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Recalculate shifts using COSMO-RS to account for solvent polarity .
  • Isotopic Substitution : Synthesize deuterated analogs to isolate splitting patterns (e.g., ²H labeling at the methyl group) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational averaging causing signal broadening .

Q. How can mechanistic studies differentiate between radical and ionic pathways in iodine-mediated reactions?

  • Methodological Answer :

  • Radical Traps : Add TEMPO or BHT to quench radical intermediates; monitor yield reduction via GC-MS .
  • Isotope Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in byproducts (indicative of ionic mechanisms) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with C₆D₆ vs. C₆H₆ to distinguish pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C. Monitor via HPLC for ester hydrolysis (retention time shift) or iodine loss (mass spec).
  • Table 2 : Stability Under Acidic Conditions
HCl Concentration (M)Temperature (°C)Degradation Rate (%/h)
0.125<1
1.05015
  • Mitigation : Store at pH 6–7 in amber vials under inert gas .

Ethical and Safety Considerations

  • Handling Precautions : Use gloveboxes for iodination steps due to moisture sensitivity .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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